N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a partially hydrogenated carbazole core substituted with a methoxy group at the 6-position and a benzamide moiety linked to a tetrazole ring. Its molecular formula is C20H18N6O, with a molecular weight of 358.4 g/mol (calculated from ). The carbazole scaffold is known for its pharmacological relevance, while the tetrazole group enhances metabolic stability and bioavailability, often acting as a bioisostere for carboxylic acids . The compound’s logP value of 3.42 (estimated from similar structures in ) suggests moderate lipophilicity, balancing solubility and membrane permeability.
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H20N6O2/c1-29-13-9-10-17-16(11-13)14-6-4-7-18(20(14)23-17)24-21(28)15-5-2-3-8-19(15)27-12-22-25-26-27/h2-3,5,8-12,18,23H,4,6-7H2,1H3,(H,24,28) |
InChI Key |
RCOHSYMXNBIUJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=C4N5C=NN=N5 |
Origin of Product |
United States |
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines a carbazole moiety with a tetrazole and benzamide structure, which may enhance its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
- In vitro Studies : Tetrahydrocarbazole derivatives have shown moderate to excellent cytotoxicity against various cancer cell lines. A notable study reported IC50 values as low as 2.5 nM against lung carcinoma cell lines (Calu1) for related compounds.
| Cell Line | IC50 Value (nM) |
|---|---|
| Calu1 (Lung Carcinoma) | 2.5 |
| MCF7 (Breast Cancer) | 14 |
| HepG2 (Liver Cancer) | 12 |
These findings suggest that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells, possibly through mechanisms involving DNA damage and mitochondrial dysfunction .
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective properties. Similar carbazole derivatives are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as receptors or enzymes. This modulation can influence various biological pathways, contributing to its therapeutic potential in oncology and neurology .
Study on Anticancer Activity
A study focused on the anticancer properties of tetrahydrocarbazole derivatives demonstrated that modifications to the carbazole structure could significantly enhance cytotoxic effects against cancer cell lines. The most effective derivatives were noted for their ability to induce apoptosis through mitochondrial pathways .
Neuroprotection Research
Another investigation explored the neuroprotective effects of similar compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death and improve survival rates in vitro, suggesting their potential utility in treating neurodegenerative conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs and functional group variations are summarized below:
Key Observations :
Core Structure: The target compound’s tetrahydrocarbazole core distinguishes it from fully aromatic carbazoles (e.g., ) or indazole-based analogs ().
Functional Groups :
- The tetrazole group in the target compound is a key pharmacophore, often used to mimic carboxylic acids while resisting metabolic degradation .
- The 6-methoxy group on the carbazole may enhance solubility compared to halogenated analogs (e.g., 6-chloro in ).
- Benzamide linkage : Shared with compounds in and , this group facilitates hydrogen bonding and π-π interactions in target binding.
Physicochemical Properties
- Solubility : The tetrazole group’s polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s pyridinecarboxamide).
Preparation Methods
Borsche-Drechsel Cyclization
Method :
- Starting materials : Cyclohexanone and 4-methoxyphenylhydrazine.
- Cyclization : Acid-catalyzed (e.g., HCl) condensation forms tetrahydrocarbazole.
- Dehydrogenation : Catalytic Pd/C under H₂ atmosphere introduces aromaticity.
Reaction Scheme :
$$
\text{Cyclohexanone} + \text{4-Methoxyphenylhydrazine} \xrightarrow{\text{HCl}} \text{Tetrahydrocarbazole} \xrightarrow{\text{Pd/C, H}_2} \text{6-Methoxycarbazole}
$$
Optimization :
Transition-Metal-Free Synthesis
Method :
1. Oxidative coupling : KHMDS-mediated reaction of dibenzothiophene dioxides with methoxy-substituted anilines.
Advantages :
- Avoids palladium catalysts.
- High regioselectivity for methoxy positioning.
Synthesis of 2-(1H-Tetrazol-1-yl)Benzamide
Tetrazole Ring Formation
- Substrate : 2-Cyanobenzamide.
- Reagents : Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF.
- Conditions : 100°C, 12 h.
Reaction :
$$
\text{2-Cyanobenzamide} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}} \text{2-(1H-Tetrazol-1-yl)Benzamide}
$$
Yield : 78–92%.
Alternative : Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents :
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- HOBt (Hydroxybenzotriazole).
Procedure :
- Activate 2-(1H-tetrazol-1-yl)benzoic acid with EDC/HOBt.
- React with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
- Purify via silica gel chromatography.
Yield : 64–72%.
Palladium-Catalyzed Amination
Catalyst : Pd(dppf)Cl₂.
Base : KOAc.
Solvent : Dioxane, 80°C.
Advantages :
- Tolerates steric hindrance from the tetrazole ring.
- Functional group compatibility with methoxy groups.
Integrated Synthetic Routes
Sequential Approach
- Step 1 : Synthesize 6-methoxycarbazole via Borsche-Drechsel cyclization.
- Step 2 : Prepare 2-(1H-tetrazol-1-yl)benzamide via [3+2] cycloaddition.
- Step 3 : Couple using EDC/HOBt.
Overall Yield : 48–55%.
Convergent Approach
- Parallel synthesis : Prepare carbazole and benzamide-tetrazole separately.
- Coupling : Use Pd-mediated amination.
Advantages :
- Modular design allows for scalability.
- Higher purity due to intermediate purification.
Critical Analysis of Methodologies
Q & A
Q. Example Workflow :
Prepare saturated solutions in 10 solvents.
Filter and quantify via UV-Vis (λmax = 280 nm).
Correlate with HSP values using COSMOtherm simulations .
Basic Question: What spectroscopic techniques are critical for structural validation?
Q. Methodological Answer :
- 1H/13C NMR : Confirm the carbazole NH (δ 8.2–8.5 ppm) and tetrazole protons (δ 9.1–9.3 ppm). Compare with simulated spectra (e.g., ChemDraw) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify [M+H]+ (calculated m/z: 415.18) .
Advanced Question: How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer :
A 2³ factorial design evaluates three factors (catalyst loading, temperature, solvent ratio) and interactions:
Variables :
- Catalyst (0.5–1.5 mol%)
- Temperature (80–120°C)
- Toluene/THF ratio (1:1–3:1).
Response Metrics : Yield, purity, and reaction time.
Analysis : Use ANOVA to identify significant factors. For example, temperature × solvent interaction may dominate yield (p < 0.05) .
Q. Example Results :
| Factor | Effect on Yield | p-value |
|---|---|---|
| Catalyst Loading | +12% | 0.03 |
| Temperature | +18% | 0.01 |
| Solvent Ratio | -5% | 0.10 |
Advanced Question: What computational strategies predict the compound’s binding affinity to kinase targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with Aurora kinase A (PDB: 4ZAF). The tetrazole group forms H-bonds with Lys162 (ΔG ~ -9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD < 2.0 Å indicates stable ligand-protein complexes .
- QSAR Modeling : Train a model using 50 kinase inhibitors. Descriptors (logP, polar surface area) correlate with IC50 (R² = 0.78) .
Basic Question: How should researchers handle hygroscopicity issues during storage?
Q. Methodological Answer :
- Lyophilization : Freeze-dry the compound in tert-butanol/water (1:1) to stabilize amorphous forms .
- Packaging : Store in sealed vials with molecular sieves (3Å) under argon. Monitor moisture via Karl Fischer titration (<0.1% w/w) .
Advanced Question: What mechanistic insights explain contradictory cytotoxicity results in different cell lines?
Q. Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., tetrazole oxidation products) in HepG2 vs. HEK293 cells .
- Target Engagement Assays : Perform CETSA (Cellular Thermal Shift Assay) to confirm target binding in responsive cell lines .
- Pathway Analysis : RNA-seq of treated cells reveals differential activation of apoptosis (p53) vs. survival (NF-κB) pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
